molecular formula C21H35N3O6 B1265801 2-((3-Aziridin-1-ylpropionyl)methyl)-2-ethylpropane-1,3-diyl bis(aziridine-1-propionate) CAS No. 52234-82-9

2-((3-Aziridin-1-ylpropionyl)methyl)-2-ethylpropane-1,3-diyl bis(aziridine-1-propionate)

Cat. No. B1265801
CAS RN: 52234-82-9
M. Wt: 425.5 g/mol
InChI Key: KDRBAEZRIDZKRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of aziridine-containing compounds often involves strategies aimed at introducing or modifying the aziridine ring. For example, D’hooghe et al. (2011) demonstrated the preparation of 2-(aminomethyl)aziridines and their conversion to 1,2,3-triaminopropanes through a microwave-assisted, regioselective ring opening, showcasing the utility of aziridines in synthesizing novel compounds with potential antimalarial pharmacophores (D’hooghe, Kenis, Vervisch, Lategan, Smith, Chibale, & De Kimpe, 2011).

Molecular Structure Analysis

Aziridine compounds exhibit diverse molecular structures due to their reactivity and the possibility of undergoing various ring transformations. Bardos et al. (1965) investigated the alkylating activities and hydrolytic properties of bis-(1-aziridinyl)phosphinyl carbamates, highlighting the influence of ring substituents on chemical behavior, which is crucial for understanding the molecular structure and reactivity of such compounds (Bardos, Chmielewicz, & Navada, 1965).

Chemical Reactions and Properties

Aziridine rings are highly reactive, capable of undergoing a range of chemical reactions. For instance, Alves, Gilchrist, and Sousa (1999) described the reactivity of methyl 2-aryl-2H-azirine-3-carboxylates with nucleophiles, leading to the formation of aziridines and other products. This reactivity is fundamental to the chemical properties of aziridine-containing compounds, enabling the synthesis of a wide array of derivatives with varied functionalities (Alves, Gilchrist, & Sousa, 1999).

Scientific Research Applications

  • Synthetic Utility and Biological Applications

    • Aziridines are widely known and extensively reported in the literature .
    • They have great potential from both synthetic and pharmacological points of view .
    • Many researchers have focused their efforts on the development of new methodologies for the preparation and transformation of these interesting compounds .
    • They have promising biological activities .
  • Polymer Chemistry

    • Aziridines are used as building blocks for polyamines by anionic and cationic ring-opening polymerization .
    • The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
  • Photocatalytic Applications

    • Aziridines are used in a novel (3 + 2) cycloaddition reaction aided by the activity of an organic photocatalyst and visible light .
    • The process is extremely fast, taking place in a few minutes, with virtually complete atom economy .
  • Medicinal Chemistry

    • Aziridines are used in the synthesis of a variety of pharmaceuticals .
    • They are used to create derivatives with promising biological activities .
    • Many researchers have focused their efforts on the development of new methodologies for the preparation and transformation of these interesting compounds .
  • Material Science

    • Aziridines are used in the synthesis of polymers with various structures .
    • These polymers have applications in antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
  • Organic Synthesis

    • Aziridines are used in the synthesis of a variety of organic compounds .
    • They are used as building blocks in the synthesis of larger molecules .
  • Medicinal Chemistry

    • Aziridines are used in the synthesis of a variety of pharmaceuticals .
    • They are used to create derivatives with promising biological activities .
    • Many researchers have focused their efforts on the development of new methodologies for the preparation and transformation of these interesting compounds .
  • Material Science

    • Aziridines are used in the synthesis of polymers with various structures .
    • These polymers have applications in antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
  • Organic Synthesis

    • Aziridines are used in the synthesis of a variety of organic compounds .
    • They are used as building blocks in the synthesis of larger molecules .

properties

IUPAC Name

2,2-bis[3-(aziridin-1-yl)propanoyloxymethyl]butyl 3-(aziridin-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N3O6/c1-2-21(15-28-18(25)3-6-22-9-10-22,16-29-19(26)4-7-23-11-12-23)17-30-20(27)5-8-24-13-14-24/h2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRBAEZRIDZKRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)CCN1CC1)(COC(=O)CCN2CC2)COC(=O)CCN3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904382
Record name 2-((3-Aziridin-1-ylpropionyl)methyl)-2-ethylpropane-1,3-diyl bis(aziridine-1-propionate)
Source EPA DSSTox
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Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Aziridin-1-ylpropionyl)methyl)-2-ethylpropane-1,3-diyl bis(aziridine-1-propionate)

CAS RN

52234-82-9
Record name PZ 33
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aziridinepropanoic acid, 1,1'-(2-((3-(1-aziridinyl)-1-oxopropoxy)methyl)-2-ethyl-1,3-propanediyl) ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Aziridinepropanoic acid, 1,1'-[2-[[3-(1-aziridinyl)-1-oxopropoxy]methyl]-2-ethyl-1,3-propanediyl] ester
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Record name 2-((3-Aziridin-1-ylpropionyl)methyl)-2-ethylpropane-1,3-diyl bis(aziridine-1-propionate)
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Record name 2-[(3-aziridin-1-ylpropionyl)methyl]-2-ethylpropane-1,3-diyl bis(aziridine-1-propionate)
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